molecular formula C33H23N3O3 B3881500 2-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]-4-nitrophenol

2-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]-4-nitrophenol

Cat. No.: B3881500
M. Wt: 509.6 g/mol
InChI Key: GYYWZAPKVMDSCJ-UHFFFAOYSA-N
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Description

2-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]-4-nitrophenol is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes two phenyl groups attached to the imidazole ring and a nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]-4-nitrophenol typically involves multi-step organic reactions. One common method involves the condensation of 4,5-diphenyl-1H-imidazole with 4-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]-4-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]-4-nitrophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The nitrophenol group can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]-4-nitrophenol is unique due to its combination of phenyl and nitrophenol groups attached to the imidazole ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H23N3O3/c37-30-20-19-28(36(38)39)21-29(30)33-34-31(26-15-11-24(12-16-26)22-7-3-1-4-8-22)32(35-33)27-17-13-25(14-18-27)23-9-5-2-6-10-23/h1-21,37H,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYWZAPKVMDSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]-4-nitrophenol
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2-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]-4-nitrophenol
Reactant of Route 3
2-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]-4-nitrophenol
Reactant of Route 4
2-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]-4-nitrophenol
Reactant of Route 5
2-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]-4-nitrophenol
Reactant of Route 6
Reactant of Route 6
2-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]-4-nitrophenol

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